molecular formula C24H32N2O5S B15029219 isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15029219
M. Wt: 460.6 g/mol
InChI Key: NZPHGZXEBUTWFC-UHFFFAOYSA-N
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Description

Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isobutyl, isobutoxy, and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure may make it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds to isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazine derivatives These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2-methylpropyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-14(2)12-30-18-8-7-17(11-19(18)29-6)22-21(23(28)31-13-15(3)4)16(5)25-24-26(22)20(27)9-10-32-24/h7-8,11,14-15,22H,9-10,12-13H2,1-6H3

InChI Key

NZPHGZXEBUTWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OCC(C)C

Origin of Product

United States

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